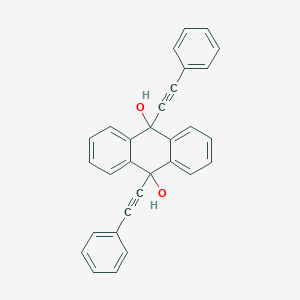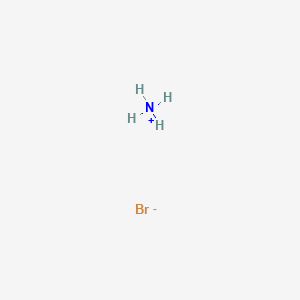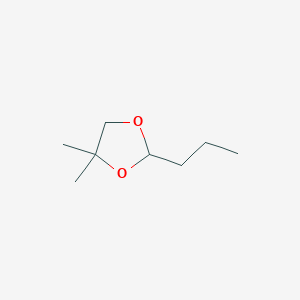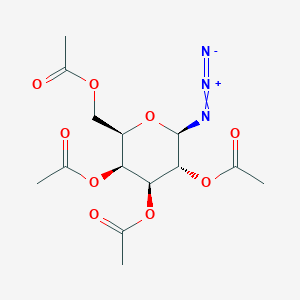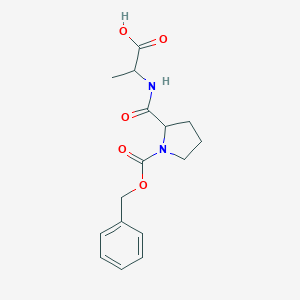
2-anilino-N,N'-diphenylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-anilino-N,N'-diphenylethanimidamide (2-APEA) is a small molecule that is used in a variety of research applications. It is a synthetic compound that has been studied for its potential therapeutic, biochemical, and physiological effects. 2-APEA is a derivative of aniline, a common organic compound. It has been used in a variety of scientific research applications, including drug discovery, drug delivery, and drug design.
Scientific Research Applications
Reaction Mechanisms and Selectivity
A study by Tripathi et al. (2017) explored the reaction selectivity in the formation of quinoline derivatives from aniline and dichloro vinamidinium salts. The research uncovered the importance of base addition timing and solvent roles in directing product formation, highlighting the compound's utility in synthesizing complex organic structures Tripathi, Regnier, Lincheneau, & Martin, 2017.
Metal Complexes and Catalysis
Ziemann et al. (2018) discussed the synthesis and structures of calcium and potassium complexes derived from 1,2-bis(anilino)ethane, along with their catalytic inactivity in hydroamination reactions. This research provides insights into the structural prerequisites for effective catalyst design Ziemann, Krieck, Görls, & Westerhausen, 2018.
Molecular Design and Properties
Schroer, Wagner, and Abram (2010) investigated oxo rhenium(V) complexes with 2-(diphenylphosphinomethyl)aniline, revealing a range of monomeric, dimeric, and trimeric compounds. Their work demonstrates the compound's versatility in forming intricate molecular architectures Schroer, Wagner, & Abram, 2010.
properties
IUPAC Name |
2-anilino-N,N'-diphenylethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-4-10-17(11-5-1)21-16-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJCLXSBWHIEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=NC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372778 |
Source


|
| Record name | (1E)-Anilino-N,N'-diphenylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14181-81-8 |
Source


|
| Record name | (1E)-Anilino-N,N'-diphenylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



